molecular formula C15H19FN4O2 B11397292 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11397292
M. Wt: 306.34 g/mol
InChI Key: XOASNSBGXGECGP-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, and the carboxamide group is usually formed via an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of flow microreactor systems, which offer a more efficient and sustainable method for the synthesis of complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-fluorophenyl)-5-(carboxylic acid)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide.

    Reduction: Formation of 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-amine
  • 2-(4-fluorophenyl)-5-(carboxylic acid)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide

Uniqueness

What sets 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H19FN4O2

Molecular Weight

306.34 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)triazole-4-carboxamide

InChI

InChI=1S/C15H19FN4O2/c1-10(2)7-8-17-15(22)14-13(9-21)18-20(19-14)12-5-3-11(16)4-6-12/h3-6,10,21H,7-9H2,1-2H3,(H,17,22)

InChI Key

XOASNSBGXGECGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)F

Origin of Product

United States

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